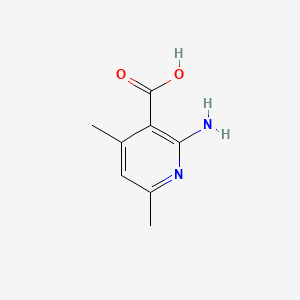

2-Amino-4,6-dimethylnicotinic acid

CAS No.: 52834-01-2

Cat. No.: VC13299128

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52834-01-2 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | 2-amino-4,6-dimethylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H10N2O2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12) |

| Standard InChI Key | XITZJLJVSFQXLV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=C1C(=O)O)N)C |

| Canonical SMILES | CC1=CC(=NC(=C1C(=O)O)N)C |

Introduction

General Synthesis Pathways

-

Aryl Amide Derivatives:

-

Reacting arylamides of 2-Amino-4,6-dimethylnicotinic acid with triethyl orthoformate in acetic anhydride results in the formation of pyrido[2,3-d]pyrimidine derivatives.

-

-

Conversion to Pyrido[2,3-d]pyrimidines:

-

Ethyl esters or anilides of the compound are treated with urea or ammonium thiocyanate to yield oxo- or thio-pyrimidine derivatives.

-

These methods highlight the compound's versatility as a precursor for synthesizing complex heterocyclic systems.

Medicinal Chemistry

-

Anticancer Potential: Derivatives of this compound have shown cytotoxicity against breast cancer cell lines, surpassing the potency of Doxorubicin in certain cases.

-

Enzyme Inhibition: It binds to active sites on enzymes, altering their activity and influencing metabolic pathways. This mechanism is crucial for drug development .

Synthetic Chemistry

-

Used as a building block for synthesizing heterocyclic compounds such as pyrido[2,3-d]pyrimidines and related derivatives.

-

Its unique substitution pattern allows for diverse reactivity in organic synthesis .

Biological Activity

Studies have demonstrated that the compound exhibits promising biological activities due to its ability to interact with enzymes and proteins:

-

Binding Mechanism: The amino group facilitates hydrogen bonding, while methyl groups enhance stability during interactions with biological targets.

-

Therapeutic Implications: These interactions are pivotal for developing drugs targeting metabolic disorders or cancer .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminonicotinic Acid | Contains one amino group | Lacks methyl groups; reduced solubility. |

| 6-Methylnicotinic Acid | Methyl group at position six | No amino group; altered reactivity. |

| 2-Amino-6-methylisonicotinic Acid | Isomer with different methyl positioning | Varies in biological activity. |

The dual substitution pattern (amino and two methyl groups) makes 2-Amino-4,6-dimethylnicotinic acid unique among its analogs.

Research Findings

Recent studies have focused on understanding this compound's structural and electronic properties:

-

Molecular Docking Studies:

-

Demonstrated strong binding affinities to enzyme active sites.

-

Highlighted its potential as an inhibitor for specific metabolic enzymes.

-

-

ADMET Analysis:

-

Predicted favorable absorption and distribution profiles.

-

Challenges include solubility issues during drug formulation.

-

-

Heterocyclic Chemistry Applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume